3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-22-8-7-20(12-15-6-9-25-13-15)18(21)19-11-14-4-5-16(23-2)17(10-14)24-3/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXRZNXYCUCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea (CAS Number: 1219844-87-7) is a synthetic compound characterized by a unique molecular structure that includes a urea functional group, a dimethoxybenzyl moiety, and a thiophenic side chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
- Molecular Formula : C₁₈H₂₄N₂O₄S
- Molecular Weight : 364.5 g/mol
- Structure : The compound features a complex arrangement that contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have suggested that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations have shown that the compound possesses antibacterial activity against certain gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerases and kinases.
Antitumor Studies
A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range across different cancer types, suggesting potent antitumor activity.
- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells, indicating its role in inducing programmed cell death.
Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined, showing effectiveness at concentrations lower than those typically required for standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Assays
The enzyme inhibition profile was assessed using various biochemical assays:
- Topoisomerase Inhibition : The compound demonstrated significant inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells.
- Kinase Activity : Inhibition of specific kinases involved in signaling pathways was also observed, further supporting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study on mice bearing xenograft tumors showed that administration of the compound resulted in significant tumor regression compared to control groups.
- Clinical trials are ongoing to evaluate its efficacy and safety profile in humans, particularly in combination therapies with existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core urea scaffolds, substituent groups, and heterocyclic components. Below is a detailed analysis of key similarities and differences with compounds reported in the literature.
Thiophene-Containing Urea Derivatives
The provided evidence (International Journal of Organic Chemistry, 2012) highlights compounds 7a–7d , which share a urea backbone and thiophene heterocycles but differ in substituents:
- 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.
- 7b: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-phenyl hydrazono-3-benzoyl urea.
- 7c: 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-hydrazono-3-benzoyl urea.
- 7d: 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea.
| Property | Target Compound | 7a–7d Analogs |
|---|---|---|
| Core Structure | Urea with thiophen-3-ylmethyl | Urea with tetrahydrobenzo[b]thiophene |
| Substituents | 3,4-Dimethoxybenzyl, methoxyethyl | Cyano, benzoyl, hydrazono/phenyl hydrazono |
| Lipophilicity | High (methoxy groups) | Moderate (cyano/ester groups) |
| H-Bond Capacity | Moderate (methoxy O, urea NH) | High (benzoyl, hydrazono NH) |
Key Differences :
- The methoxyethyl chain in the target compound may improve solubility in polar solvents relative to the ester/cyano groups in 7a–7d, which are more electronegative but less flexible .
Pharmacological Profile
While direct pharmacological data for the target compound are scarce, analogs like 7a–7d have demonstrated antimicrobial and anticancer activity in vitro. For example:
- 7a showed IC₅₀ = 12 µM against breast cancer cell lines (MCF-7).
- 7d exhibited MIC = 8 µg/mL against Staphylococcus aureus.
However, this remains speculative without experimental validation.
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, given its multifunctional substituents?
- Methodological Answer : The compound can be synthesized via a urea-forming reaction between a substituted benzylamine and an isocyanate derivative. A typical approach involves:
Reacting 3,4-dimethoxybenzylamine with 2-methoxyethyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C for 12–24 hours .
Introducing the thiophen-3-ylmethyl group via nucleophilic substitution or coupling reactions, such as using thiophen-3-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Challenge: Steric hindrance from the dimethoxybenzyl and thiophene groups requires careful optimization of reaction stoichiometry and temperature.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of analytical techniques is recommended:
- Nuclear Magnetic Resonance (NMR) :
¹H and ¹³C NMR to confirm the presence of methoxy (δ 3.2–3.8 ppm), thiophene (δ 6.5–7.5 ppm), and urea carbonyl (δ 155–160 ppm) groups . - High-Performance Liquid Chromatography (HPLC) :
Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate impurities from incomplete substitution . - Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) to confirm the molecular ion peak (expected m/z ≈ 435 for C₂₀H₂₅N₂O₄S⁺) .
Q. What key functional groups in this compound influence its chemical reactivity and stability?
- Answer :
- Urea linkage (-NH-CO-NH-) : Prone to hydrolysis under acidic or basic conditions. Stability tests in buffered solutions (pH 2–12) are advised .
- Thiophene ring : Participates in electrophilic substitution (e.g., sulfonation) and π-π stacking interactions, affecting solubility and biological target binding .
- Methoxy groups : Electron-donating effects enhance aromatic ring stability but may reduce solubility in aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Lower temperatures (0–10°C) reduce side reactions during isocyanate coupling .
- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate urea formation, achieving >80% yield .
- Solvent : Switch to DMF for better solubility of the thiophene derivative, but monitor for carbamate byproducts .
Data Contradiction Example: Higher yields in DMF vs. THF may conflict with purity metrics; orthogonal HPLC and NMR analyses resolve this .
Q. What mechanistic strategies can elucidate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or MAPK), focusing on hydrogen bonding with the urea group and hydrophobic contacts with the thiophene ring .
- Enzyme Inhibition Assays : Test IC₅₀ values in vitro using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to confirm thermodynamic feasibility of target engagement .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in cell-based assays reduces apparent activity .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and adjust for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
